molecular formula C16H21FN2O B12258245 N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide

N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide

Cat. No.: B12258245
M. Wt: 276.35 g/mol
InChI Key: OVGKFFTUBOYBBL-UHFFFAOYSA-N
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Description

N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of various therapeutic agents

Properties

Molecular Formula

C16H21FN2O

Molecular Weight

276.35 g/mol

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C16H21FN2O/c17-15-6-2-1-4-13(15)10-19-9-3-5-14(11-19)18-16(20)12-7-8-12/h1-2,4,6,12,14H,3,5,7-11H2,(H,18,20)

InChI Key

OVGKFFTUBOYBBL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2F)NC(=O)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its specific structural features, such as the presence of a cyclopropanecarboxamide moiety and a fluorophenyl group.

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